2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide -

2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide

Catalog Number: EVT-3644967
CAS Number:
Molecular Formula: C19H16F3N3O3S2
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans due to the inhibitory effect of its metabolite, M2, on CYP3A. [] AMG 487 undergoes extensive metabolism by CYP3A4, forming two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). [, ]

M2 Metabolite of AMG 487

    Compound Description: M2 is the O-deethylated metabolite of AMG 487 and demonstrates competitive and mechanism-based inhibition of CYP3A4. [, ] This inhibition contributes to the time-dependent pharmacokinetic profile of AMG 487. [] M2 is further metabolized by CYP3A4, ultimately leading to the formation of a reactive quinone intermediate (M4) responsible for covalent modification of CYP3A4. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

    Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative and a potent and selective CXCR3 antagonist. [, ] It effectively inhibits the binding of CXCL10 and CXCL11 to CXCR3 and blocks CXCR3-mediated functional responses, including chemotaxis. []

    Compound Description: VUF10085/AMG-487 is identified as another potent non-peptidergic CXCR3 antagonist belonging to the 3H-pyrido[2,3-d]pyrimidin-4-one derivative class. [] This compound exhibits noncompetitive antagonism and inverse agonism at the human CXCR3 receptor. []

{1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

    Compound Description: VUF5834 is a 3H-quinazolin-4-one decanoic acid derivative that acts as a noncompetitive antagonist and inverse agonist at human CXCR3. [] It shares a similar mechanism of action with VUF10472/NBI-74330 and VUF10085/AMG-487. []

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

    Compound Description: VUF10132, an imidazolium compound, acts as a non-competitive antagonist and inverse agonist at the human CXCR3 receptor. [] It demonstrates similar pharmacological activity to other listed compounds. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

    Compound Description: TAK-779, a quaternary ammonium anilide, acts as a non-competitive antagonist at CXCR3 but displays weak partial inverse agonism compared to other compounds. [] This suggests a potentially different binding mode at the CXCR3 receptor. []

Properties

Product Name

2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C19H16F3N3O3S2

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C19H16F3N3O3S2/c20-19(21,22)28-11-7-5-10(6-8-11)23-14(26)9-29-18-24-16(27)15-12-3-1-2-4-13(12)30-17(15)25-18/h5-8H,1-4,9H2,(H,23,26)(H,24,25,27)

InChI Key

AQHNMHBEKNBMOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.